6-(苄氧基)-2,3-二氢-1H-茚-1-酮

描述

The compound 6-(Benzyloxy)-2,3-dihydro-1H-inden-1-one is not directly studied in the provided papers. However, the papers do discuss related compounds which can provide insights into the chemical behavior and properties that might be expected for 6-(Benzyloxy)-2,3-dihydro-1H-inden-1-one. For instance, the first paper examines the geometric parameters and vibrational frequencies of a structurally related compound using computational methods, which could be relevant for understanding the molecular structure of 6-(Benzyloxy)-2,3-dihydro-1H-inden-1-one . The second paper discusses the synthesis of a compound with a similar benzodioxepin backbone, which might offer clues about synthetic routes that could be adapted for the synthesis of 6-(Benzyloxy)-2,3-dihydro-1H-inden-1-one . The third paper provides information on the conformational and configurational disorder in a compound with a related molecular structure, which could be indicative of the behavior of 6-(Benzyloxy)-2,3-dihydro-1H-inden-1-one under similar conditions .

Synthesis Analysis

The synthesis of related compounds involves several steps, including isomerization, Dieckmann condensation, saponification, decarboxylation, and various protection and deprotection reactions . These methods could potentially be applied to the synthesis of 6-(Benzyloxy)-2,3-dihydro-1H-inden-1-one, with appropriate modifications to account for the differences in molecular structure. The synthesis of such compounds often requires careful control of reaction conditions to achieve the desired product.

Molecular Structure Analysis

The molecular structure of compounds similar to 6-(Benzyloxy)-2,3-dihydro-1H-inden-1-one has been studied using computational methods, such as ab initio molecular orbital calculations and density functional theory, which can predict geometric parameters and vibrational frequencies . These studies can provide a detailed understanding of the molecular structure, which is crucial for predicting the reactivity and properties of the compound.

Chemical Reactions Analysis

The chemical reactions of related compounds involve various functional group transformations and the formation of specific structural motifs, such as benzodioxepin rings . Understanding these reactions can help in predicting the reactivity of 6-(Benzyloxy)-2,3-dihydro-1H-inden-1-one and in designing synthetic routes for its preparation.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using experimental techniques like FT-IR spectroscopy and cyclic voltammetry . These studies provide valuable information on the vibrational spectra and electrode potentials, which are important for understanding the behavior of the compounds in different environments. The conformational and configurational disorder observed in similar compounds also affects their physical properties, such as solubility and melting point .

科学研究应用

-

Antioxidant and Antimicrobial Activity

- Field : Medicinal Chemistry

- Application : The compound is used in the synthesis of transition metal complexes derived from Schiff base ligands . These complexes have shown significant in vitro antioxidant and antimicrobial activity .

- Method : The complexes are synthesized by condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives . They are characterized by various spectroscopic techniques (FT-IR, UV–Vis, NMR, ESR, SEM, fluorescence), mass spectrometry, elemental analysis (CHN) and physical studies (TGA, XRD, molar conductance, melting point) .

- Results : The synthesized metal(II) complexes are highly potent and also show good efficiency for decolorizing the purple-colored solution of DPPH compared to free Schiff base ligands . Cu(II) complexes were most potent having IC50 value from 2.98 to 3.89 μM range .

-

Synthesis of Chalcone Derivatives

- Field : Pharmaceutical Chemistry

- Application : Chalcone derivatives have wide applications in pharmaceutical and medicinal chemistry . They are synthesized by coupling with aromatic substituted aldehyde .

- Method : The compounds were characterized by IR, 13C NMR, 1H NMR, and Mass spectra .

- Results : The synthesized compounds were screened for antimicrobial activity .

-

Liquid Crystal Development

- Field : Material Science

- Application : The compound is used in the development of liquid crystalline materials .

- Method : A novel Schiff base liquid crystal family, specifically new series of Schiff base liquid crystals, namely, (E)-4-(alkyloxy)-N-(4-(benzyloxy)benzylidene)aniline, are prepared and investigated in detail .

- Results : The effect of the terminal benzyloxy group on the mesomorphic properties of liquid crystalline materials developed from rod-like Schiff base has been described .

-

Transition Metal Complexes

- Field : Inorganic Chemistry

- Application : The compound is used in the synthesis of transition metal complexes derived from Schiff base ligands . These complexes have shown significant in vitro antioxidant and antimicrobial activity .

- Method : Sixteen Co(II), Ni(II), Cu(II) and Zn(II) complexes were synthesized by four Schiff base ligands obtained from condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives . They were characterized by various spectroscopic techniques (FT-IR, UV–Vis, NMR, ESR, SEM, fluorescence), mass spectrometry, elemental analysis (CHN) and physical studies (TGA, XRD, molar conductance, melting point) .

- Results : The synthesized metal(II) complexes are highly potent and also show good efficiency for decolorizing the purple-colored solution of DPPH compared to free Schiff base ligands . Cu(II) complexes were most potent having IC50 value from 2.98 to 3.89 μM range .

-

Pharmaceutical Intermediate

-

Photochemical Studies

- Field : Photochemistry

- Application : The conformational space of the molecule of benzyloxy substituted ortho -OH substituted aryl Schiff base trans 2- ( (2- (benzyloxy)benzylidene)amino)phenol (BBAP) has been investigated .

- Method : An extensive series of quantum chemical calculations, undertaken within the density functional theory framework .

- Results : This study provides insights into the photochemical properties of the compound .

-

Transition Metal Complexes

- Field : Inorganic Chemistry

- Application : The compound is used in the synthesis of transition metal complexes derived from Schiff base ligands . These complexes have shown significant in vitro antioxidant and antimicrobial activity .

- Method : Sixteen Co(II), Ni(II), Cu(II) and Zn(II) complexes were synthesized by four Schiff base ligands obtained from condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives . They were characterized by various spectroscopic techniques (FT-IR, UV–Vis, NMR, ESR, SEM, fluorescence), mass spectrometry, elemental analysis (CHN) and physical studies (TGA, XRD, molar conductance, melting point) .

- Results : The synthesized metal(II) complexes are highly potent and also show good efficiency for decolorizing the purple-colored solution of DPPH compared to free Schiff base ligands . Cu(II) complexes were most potent having IC50 value from 2.98 to 3.89 μM range .

-

Pharmaceutical Intermediate

-

Photochemical Studies

- Field : Photochemistry

- Application : The conformational space of the molecule of benzyloxy substituted ortho -OH substituted aryl Schiff base trans 2- ( (2- (benzyloxy)benzylidene)amino)phenol (BBAP) has been investigated .

- Method : An extensive series of quantum chemical calculations, undertaken within the density functional theory framework .

- Results : This study provides insights into the photochemical properties of the compound .

属性

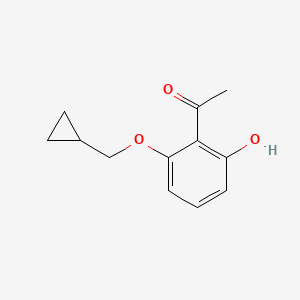

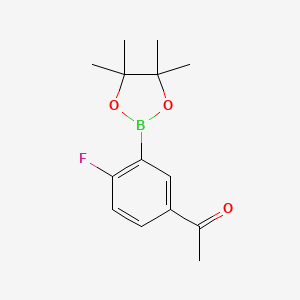

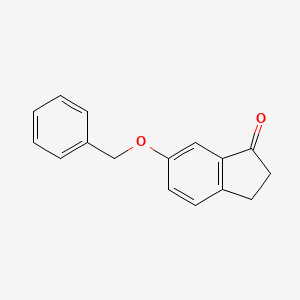

IUPAC Name |

6-phenylmethoxy-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O2/c17-16-9-7-13-6-8-14(10-15(13)16)18-11-12-4-2-1-3-5-12/h1-6,8,10H,7,9,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZYHTJMGZJVEDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C=CC(=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50625626 | |

| Record name | 6-(Benzyloxy)-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Benzyloxy)-2,3-dihydro-1H-inden-1-one | |

CAS RN |

25083-80-1 | |

| Record name | 6-(Benzyloxy)-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。